molecular formula C6H4N2O B016790 2-Hydroxynicotinonitrile CAS No. 20577-27-9

2-Hydroxynicotinonitrile

Cat. No. B016790
Key on ui cas rn: 20577-27-9
M. Wt: 120.11 g/mol
InChI Key: DYUMBFTYRJMAFK-UHFFFAOYSA-N
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Patent
US05916905

Procedure details

Synthetic Scheme II describes the three step preparation of 2-halopyridines from the oxo-pyridinecarbonitriles 8 (corresponding to oxopyridine 5 where R2 is cyano). In step 1, the oxo-3-pyridinecarbonitrile 8 is hydrolyzed by treating with a strong acid such as 85% sulfuric acid and heating at a high temperature, such as about 200° C. to give the oxopyridine-3-carboxylic acid 9. In step 2, the oxo-3-pyridinecarboxylic acid 9 from Step 1 is decarboxylated such as by heating at a high temperature such as about 330° C. to give the 1,2-dihydro-oxopyridine 10. In step 3, the 1,2-dihydro-oxopyridine 10 from Step 2 is halogenated with a reagent such as phosphorous oxychloride and heating in an autoclave at a high temperature, such as about 200° C., to give the desired 2-halopyridines 11 of the present invention. Alternatively, the 1,2-dihydro-oxopyridine 10 can be halogenated by treatment with a halogenating agent such as phenylphosphonic dichloride at an elevated temperature. A suitable temperature for this reaction is 200°. ##STR5##
[Compound]
Name
2-halopyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxo-pyridinecarbonitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][NH:3]1.[O:8]=[C:9]1C(C#N)=CC=CN1.S(=O)(=O)(O)[OH:18]>>[O:1]=[C:2]1[C:7]([C:9]([OH:8])=[O:18])=[CH:6][CH:5]=[CH:4][NH:3]1

Inputs

Step One
Name
2-halopyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
oxo-pyridinecarbonitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC=CC=C1C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=CC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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